N-(1H-indol-4-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Description
N-(1H-indol-4-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: is a complex organic compound featuring an indole ring system conjugated to a pyrrolidine ring, which is further substituted with a phenylacetyl group
Properties
IUPAC Name |
N-(1H-indol-4-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(14-15-6-2-1-3-7-15)24-13-5-10-19(24)21(26)23-18-9-4-8-17-16(18)11-12-22-17/h1-4,6-9,11-12,19,22H,5,10,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESPBBAFVMUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the conversion of aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of indole-4-carboxylic acid derivatives.
Reduction: Production of reduced indole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of advanced materials, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1H-indol-4-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The phenylacetyl group enhances the compound's binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
N-(1H-indol-3-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
N-(1H-indol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
N-(1H-indol-5-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Uniqueness: N-(1H-indol-4-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact with different molecular targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
